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Compound of Interest

Compound Name: GS-9191

Cat. No.: B607746

Executive Summary

GS-9191 is a novel, lipophilic double prodrug of the nucleotide analog 9-(2-
phosphonylmethoxyethyl)guanine (PMEG), designed for the topical treatment of human
papillomavirus (HPV)-induced lesions.[1][2][3] Developed by Gilead Sciences, GS-9191 is
engineered to efficiently permeate the skin and be intracellularly metabolized to its active form,
PMEG diphosphate (PMEG-DP).[1][3] This active metabolite acts as a potent inhibitor of DNA
polymerases, leading to the suppression of cell proliferation, cell cycle arrest in the S phase,
and subsequent apoptosis.[1][3][4] Preclinical studies have demonstrated the significant
antiproliferative activity of GS-9191 in HPV-transformed cell lines and its efficacy in reducing
papilloma size in a well-established animal model.[1][2][4] A Phase I/ll clinical trial
(NCT00499967) to evaluate the safety and efficacy of a topical ointment formulation of GS-
9191 for the treatment of anogenital warts has been completed; however, the results of this
study have not been publicly disclosed. This guide provides a comprehensive overview of the
preclinical data available for GS-9191, including its mechanism of action, metabolism, and
detailed experimental protocols.

Introduction to Papillomavirus and Current
Treatments

Human papillomaviruses (HPV) are a group of DNA viruses that cause proliferative lesions of
the skin and mucous membranes, including common warts, anogenital warts (condylomata
acuminata), and certain types of cancer, most notably cervical cancer.[3][5][6] While
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prophylactic HPV vaccines have significantly reduced the incidence of infections with the most
common oncogenic HPV types, treatment for existing HPV-induced lesions remains a clinical
challenge.[5]

Current therapeutic options for anogenital warts are categorized as either patient-applied or
provider-administered and include topical agents with various mechanisms of action, as well as
surgical and destructive methods.[2][4] Patient-applied therapies include podofilox gel and
imiquimod cream.[2] Provider-administered treatments consist of cryotherapy, podophyllin
resin, trichloroacetic acid, and surgical excision.[2] These treatments can be associated with
pain, scarring, and high recurrence rates, highlighting the need for more effective and better-
tolerated therapeutic options.

GS-9191: A Novel Topical Prodrug Approach

GS-9191, chemically named I-phenylalanine,N,N'-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-
9-yl] ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester, is a double prodrug of the
acyclic nucleotide phosphonate PMEG.[3] The design of GS-9191 as a lipophilic molecule
(logD of 3.4) is intended to enhance its permeability through the skin, allowing for targeted
delivery to the epithelial layers where HPV replication occurs.[3]

Mechanism of Action

The therapeutic effect of GS-9191 is mediated by its active metabolite, PMEG diphosphate
(PMEG-DP).[1][3][4] PMEG-DP is a potent inhibitor of human DNA polymerases a and 3, which
are essential for cellular DNA replication.[1][3][4] By inhibiting these enzymes, PMEG-DP
disrupts DNA synthesis in rapidly proliferating cells, such as those infected with HPV.[1][3][4]
The compound shows weaker activity against mitochondrial DNA polymerase y.[1][3][4] The
inhibition of DNA synthesis leads to an arrest of the cell cycle in the S phase, and ultimately
induces apoptosis (programmed cell death) in the affected cells.[1][3][4]

Intracellular Metabolism and Activation

The conversion of the inactive prodrug GS-9191 to the active antiviral agent PMEG-DP
involves a multi-step intracellular process:

o Cellular Uptake: The lipophilic nature of GS-9191 facilitates its passive diffusion across the
cell membrane.
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Initial Hydrolysis: Inside the cell, GS-9191 is enzymatically hydrolyzed, a reaction catalyzed
by the lysosomal carboxypeptidase cathepsin A, to form a monophenylalanine intermediate.

Formation of cPrPMEDAP: Subsequent enzymatic or pH-dependent processes lead to the
formation of the free phosphonate N6 prodrug, 9-(2-phosphonylmethoxyethyl)-N6-
cyclopropyl-2,6,diaminopurine (CPrPMEDAP).

Deamination to PMEG: cPrPMEDAP is then deaminated by a cytosolic N6-methyl-AMP
aminohydrolase to yield PMEG.

Phosphorylation to PMEG-DP: Finally, PMEG undergoes two successive phosphorylation
steps to form the active diphosphate metabolite, PMEG-DP.
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Caption: Intracellular activation pathway of the prodrug GS-9191.
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Preclinical Efficacy
In Vitro Antiproliferative Activity

The antiproliferative effects of GS-9191 were assessed in a panel of HPV-transformed
carcinoma cell lines, HPV-negative carcinoma cell lines, and primary cell cultures.[3] GS-9191
demonstrated potent activity against HPV-transformed cells, with 50% effective concentrations
(EC50) as low as 0.03 nM.[1][3][4] The compound was significantly more potent than its
metabolic precursors, cPrPMEDAP and PMEG, as well as the approved topical treatment,

cidofovir.[3]
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. GS-9191 cPrPMEDA PMEG ECso Cidofovir

Cell Line HPV Status
ECso (nM) P ECso (nM) (nM) ECso (M)

HPV-
Transformed
Carcinoma
SiHa HPV-16 0.03 284 207 >100
Caski HPV-16 2.0 >1000 >1000 >100
HelLa HPV-18 0.71 680 360 3
MS-751 HPV-18 0.28 320 250 ND
C-41 HPV-18 0.17 300 220 ND
ME-180 HPV-39 1.8 450 310 10
HPV-
Negative
Carcinoma
HT-3 Negative 1.0 400 290 ND
SCC-4 Negative 15 500 350 ND
SCC-9 Negative 2.5 600 400 ND
Primary Cells
PHK Negative 3.0 >1000 >1000 ND
CK Negative 5.0 >1000 >1000 ND
HEL Negative 15.0 >1000 >1000 >100
ND: Not
Determined.

Data sourced
from
Wolfgang et
al., 2009.[3]
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Inhibition of DNA Synthesis and Cell Cycle Arrest

Treatment of HPV-positive cell lines with GS-9191 led to a dose-dependent inhibition of DNA
synthesis, as measured by the incorporation of bromodeoxyuridine (BrdU).[4] This inhibition
was observed within 24 hours of treatment.[1][3][4] Further analysis by flow cytometry revealed
that GS-9191 induces an arrest of the cell cycle in the S phase.[1][3][4] For instance, in SiHa
cells, a 48-hour treatment with GS-9191 (at a concentration 10 times its EC50) increased the

proportion of cells in the S phase from 23% to 65.6%.[3]

GS-9191 ECso for DNA Synthesis

Cell Line S
Inhibition (nM)

SiHa 0.89

CaSki Not Reported

HEL 275

PHK Not Reported

Data sourced from Wolfgang et al., 2009.[4]

Induction of Apoptosis

Following cell cycle arrest, GS-9191 treatment was shown to induce apoptosis in HPV-
transformed cells in a time- and dose-dependent manner.[1][3][4] In SiHa cells, apoptosis was
observed between 3 and 7 days of treatment.[1][3][4]

In Vivo Efficacy in a Papillomavirus Model

The in vivo efficacy of topical GS-9191 was evaluated in the cottontail rabbit papillomavirus
(CRPV) model, a well-established surrogate for human papillomavirus infections.[1][2][3]
Rabbits with established papillomas were treated with a topical ointment formulation of GS-
9191 at concentrations of 0.01%, 0.03%, and 0.1%.[2]

GS-9191 demonstrated a dose-related reduction in the size of papillomas.[1][2][3] At the
highest dose of 0.1%, complete cures were observed at the end of the 5-week treatment
period, with no recurrence of lesions during a 30-day follow-up period.[1][2][3] The mid (0.03%)
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and high (0.1%) doses resulted in a greater than 70% reduction in papilloma size compared to

placebo.[2]

Treatment Group Concentration Outcome

Complete cures at 5 weeks, no
GS-9191 0.1%

recurrence

>70% reduction in papilloma
GS-9191 0.03% _

size

53% reduction in papilloma
GS-9191 0.01% .

size
Placebo

Data sourced from Wolfgang et
al., 2009.[2]

Clinical Development

A Phase |, randomized, double-blind, placebo-controlled clinical trial (NCT00499967) was
initiated to assess the safety, tolerability, and activity of GS-9191 ointment for the treatment of
external anogenital warts.[7] The study enrolled 202 participants.[8]

The study design involved the topical application of GS-9191 ointment at concentrations of
0.01%, 0.03%, 0.1%, 0.3%, or 1.0%, or a placebo.[7] The treatment was administered for one
or three cycles, with each cycle consisting of ointment application on nights 1, 3, and 5,
followed by a 9-day observation period.[7] The primary outcome measure was the regression of
anogenital warts based on the total surface area.[8]

The clinical trial was completed in March 2009.[7] However, the results of this study have not
been made publicly available in peer-reviewed literature or in public disclosures from the
sponsor.

Experimental Protocols
Antiproliferative Assays
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The antiproliferative activity of GS-9191 and related compounds was determined using a
CellTiter-Glo Luminescent Cell Viability Assay.

o Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well.

o Compound Addition: The following day, serial dilutions of the test compounds were added to
the wells.

e Incubation: The plates were incubated for 5 days at 37°C in a humidified CO2 incubator.

e Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo reagent was
added to each well to induce cell lysis and generate a luminescent signal proportional to the
amount of ATP present, which is indicative of the number of viable cells.

» Data Analysis: The luminescent signal was measured using a luminometer. The EC50 values
were calculated from the dose-response curves.

In Vitro Cellular Metabolism Analysis

The intracellular metabolism of GS-9191 was characterized using liquid chromatography
coupled to tandem mass spectrometry (LC-MS/MS).

e Cell Culture and Treatment: Cells (e.g., SiHa, CaSki, PHK, CK, and HEL) were incubated
with a 1 uM concentration of GS-9191 for 32 hours.

o Cell Harvesting and Lysis: Cells were collected, washed, and resuspended in 0.2% formic
acid to lyse the cells and release the intracellular contents.

e LC-MS/MS Analysis: The cell lysates were analyzed by LC-MS/MS to separate and quantify
GS-9191 and its metabolites (cPrPMEDAP and PMEG). A Sciex API-4000 triple quadrupole
mass spectrometer operating in positive electrospray ionization mode was used for
detection.
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Sample Preparation Analysis
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Caption: Workflow for in vitro metabolism analysis of GS-9191.

DNA Synthesis (BrdU Incorporation) Assay

The effect of GS-9191 on DNA synthesis was measured by quantifying the incorporation of 5-
bromo-2'-deoxyuridine (BrdU).

Cell Treatment: Cells were treated with serial dilutions of GS-9191 for a specified period
(e.g., 24 hours).

e BrdU Labeling: BrdU was added to the cell culture medium, and the cells were incubated to
allow for its incorporation into newly synthesized DNA.

o Fixation and Denaturation: The cells were fixed, and the DNA was denatured to expose the
incorporated BrdU.

e Immunodetection: An anti-BrdU antibody conjugated to a detection enzyme (e.g.,
horseradish peroxidase) was used to detect the incorporated BrdU.

o Substrate Addition and Signal Measurement: A substrate for the enzyme was added, and the
resulting colorimetric or chemiluminescent signal was measured, which is proportional to the
amount of DNA synthesis.

Cell Cycle Analysis

The impact of GS-9191 on the cell cycle was determined by flow cytometry.

e Cell Treatment: Cells (e.g., SiHa and PHK) were incubated with the test compound (e.g.,
GS-9191 at 10x EC50) for 48 hours.
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o Cell Harvesting and Fixation: Cells were harvested and fixed, typically with ethanol, to
permeabilize the cell and nuclear membranes.

» DNA Staining: The fixed cells were treated with RNase to remove RNA and then stained with
a fluorescent DNA-binding dye, such as propidium iodide (PI).

» Flow Cytometry: The stained cells were analyzed by flow cytometry. The intensity of the PI
fluorescence is directly proportional to the amount of DNA in each cell, allowing for the
quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Cottontail Rabbit Papillomavirus (CRPV) Efficacy Model

The in vivo efficacy of topical GS-9191 was assessed in the CRPV model.

 Induction of Papillomas: New Zealand White rabbits were infected with CRPV to induce the
growth of papillomas.

e Treatment Formulation: GS-9191 was formulated as an ointment at various concentrations
(0.01%, 0.03%, and 0.1%). A placebo ointment served as the negative control.

» Topical Application: The ointments were applied topically to the papillomas for a defined
treatment period (e.g., 5 weeks).

o Measurement of Papilloma Size: The size of the papillomas was measured weekly in three
dimensions to calculate a geometric mean diameter.

o Data Analysis: The change in papilloma size over time was compared between the treatment
and placebo groups to determine the efficacy of the compound.

Conclusion

GS-9191 represents a promising approach for the topical treatment of HPV-induced lesions. Its
design as a lipophilic prodrug facilitates targeted delivery to the skin, and its intracellular
conversion to the active metabolite PMEG-DP leads to potent antiproliferative effects through
the inhibition of DNA synthesis. Preclinical studies have robustly demonstrated its efficacy in
both in vitro and in vivo models of papillomavirus infection. While the completion of a Phase I/l
clinical trial suggests that the compound has been evaluated in humans, the lack of publicly
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available data from this study makes it difficult to fully assess its clinical potential. Further
disclosure of the clinical trial results would be necessary to determine the future of GS-9191 as
a therapeutic agent for papillomavirus-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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